N-(4-chlorobenzyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a methoxymethyl group, and a morpholinyl group attached to a pyrimidinyl acetamide backbone, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl core, followed by the introduction of the morpholinyl and methoxymethyl groups. The final step involves the attachment of the chlorophenylmethyl group to the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinyl acetamides with different substituents, such as:
- N-[(4-chlorophenyl)methyl]-2-[4-(hydroxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide
- N-[(4-chlorophenyl)methyl]-2-[4-(ethoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide
Uniqueness
N-[(4-chlorophenyl)methyl]-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1-yl]acetamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C19H23ClN4O4 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H23ClN4O4/c1-27-13-16-10-18(26)24(19(22-16)23-6-8-28-9-7-23)12-17(25)21-11-14-2-4-15(20)5-3-14/h2-5,10H,6-9,11-13H2,1H3,(H,21,25) |
InChI Key |
WJCXNOBEURZQNA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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